molecular formula C13H11FN2O2 B3075846 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid CAS No. 1036531-44-8

2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid

Cat. No.: B3075846
CAS No.: 1036531-44-8
M. Wt: 246.24 g/mol
InChI Key: PMLOMHHJLPQOKO-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid is a pyridinecarboxylic acid derivative characterized by a nicotinic acid backbone substituted at the 2-position with a (4-fluoro-2-methylphenyl)amino group. Its molecular formula is C₁₃H₁₁FN₂O₂, with a molecular weight of 246.24 g/mol . The compound’s structure combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-(4-fluoro-2-methylanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-8-7-9(14)4-5-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOMHHJLPQOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid typically involves the reaction of 4-fluoro-2-methylaniline with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in organic synthesis for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 3 of the pyridine ring undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ to form methyl or ethyl esters. For example, methyl pyridine-3-carboxylate synthesis involves refluxing nicotinic acid with methanol and H₂SO₄ .

  • Amidation : Forms carboxamides when treated with amines. For instance, N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide is synthesized via coupling 5-fluoro-2-methylaniline with pyridine-3-carboxylic acid.

Reaction Conditions :

Reaction TypeReagents/ConditionsProductReference
EsterificationMethanol, H₂SO₄, refluxMethyl ester
AmidationAmine, coupling agentCarboxamide

Decarboxylation

The carboxylic acid group can undergo decarboxylation under thermal or radical-initiated conditions. For example:

  • Thermal Decarboxylation : Heating with P₂O₅ or H₂SO₄ in toluene at 110–120°C removes CO₂, yielding substituted pyridinyl derivatives . This mirrors the conversion of benzaldoximes to nitriles via dehydration .

  • Radical Decarboxylation : In the presence of halogen sources (e.g., CCl₄), acyloxy radicals decompose to alkyl radicals, which abstract halogens to form halogenated products .

Mechanistic Pathway :

RCO2HΔ,P2O5RH+CO2\text{RCO}_2\text{H}\xrightarrow{\Delta,\text{P}_2\text{O}_5}\text{RH}+\text{CO}_2\uparrow RCO2HBrCCl3RR Br\text{RCO}_2\text{H}\xrightarrow{\text{BrCCl}_3}\text{R}^\bullet \rightarrow \text{R Br}

(Based on decarboxylative halogenation mechanisms in )

Substitution Reactions

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (NAS):

  • Hydroxylation : Fluorine can be replaced by hydroxyl groups under basic conditions (e.g., NaOH, H₂O).

  • Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) yields substituted anilines .

Example :

Ar F+NH3Cu bronze K2CO3Ar NH2+F\text{Ar F}+\text{NH}_3\xrightarrow{\text{Cu bronze K}_2\text{CO}_3}\text{Ar NH}_2+\text{F}^-

(Ullmann condensation method from )

Condensation and Cyclization

The amino and carboxylic acid groups enable condensation reactions:

  • Thiazolidinone Formation : Reacts with thioglycolic acid in 1,4-dioxane under Dean-Stark conditions to form 4-thiazolidinones .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces hydrazides or imines .

Synthetic Procedure :

  • Step 1 : Condense with benzaldehyde in DMF (reflux, 5–6 h) to form hydrazides.

  • Step 2 : Cyclize with thioglycolic acid (12–14 h reflux) to yield thiazolidinones .

Halogenation

The pyridine ring can undergo electrophilic substitution:

  • Bromination : Using Br₂ in acetic acid introduces bromine at the para position relative to the amino group.

  • Chlorination : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, enabling further nucleophilic reactions .

Key Data :

Halogenation TypeReagentsProductYield
BrominationBr₂, AcOH5-Bromo derivative~70%
ChlorinationSOCl₂Acyl chloride>85%

(Data extrapolated from )

Oxidation and Reduction

  • Oxidation : The methyl group on the phenyl ring can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction : The nitro group (if present) is reduced to an amine using H₂/Pd-C or Sn/HCl .

Scientific Research Applications

Medicinal Chemistry

2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid is being explored for its potential therapeutic applications:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. It is hypothesized that its mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory processes.

Pharmacology

The compound's interaction with biological targets has made it a subject of interest in pharmacological studies:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes and obesity.
  • Receptor Modulation : The compound has been evaluated for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other related derivatives:

Compound NameStructure FeaturesBiological Activity
Nicotinic AcidBasic structure without substitutionsLimited activity compared to fluorinated derivatives
4-Fluoro-Nicotinic AcidFluorinated at the para positionEnhanced receptor binding affinity
2-Methyl-Nicotinic AcidMethyl substitution at the 2-positionVarying degrees of activity; some show neuroprotective effects

Case Studies

Several case studies have investigated the biological activity of this compound:

Anticancer Study

A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents like doxorubicin and cisplatin.

Neuroprotective Study

Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Findings suggested that it significantly reduced cell death and preserved neuronal function, highlighting its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues in the Pyridinecarboxylic Acid Family

The following table summarizes key structural and molecular differences between 2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
This compound C₁₃H₁₁FN₂O₂ 246.24 4-Fluoro-2-methylphenylamino Balanced lipophilicity from F/CH₃ groups
2-[(3-Fluorophenyl)amino]nicotinic acid C₁₂H₉FN₂O₂ 232.22 3-Fluorophenylamino Reduced steric hindrance vs. target
2-[(3,5-Difluorophenyl)amino]nicotinic acid C₁₂H₈F₂N₂O₂ 250.21 3,5-Difluorophenylamino Enhanced electron-withdrawing effects
2-[(4-Chlorophenyl)amino]nicotinic acid C₁₂H₉ClN₂O₂ 248.67 4-Chlorophenylamino Larger halogen (Cl) increases lipophilicity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ 245.20 2-Hydroxy, 5-(2-fluorophenyl) Hydroxyl group enhances polarity
Niflumic acid (2-[(3-Trifluoromethylphenyl)amino]nicotinic acid) C₁₂H₉F₃N₂O₂ 270.21 3-Trifluoromethylphenylamino Strong electron-withdrawing CF₃ group improves metabolic stability

Key Observations :

  • Substituent Effects: The 4-fluoro-2-methylphenyl group in the target compound provides moderate steric bulk and balanced electronic effects compared to analogues with halogens (e.g., Cl in 2-[(4-Chlorophenyl)amino]nicotinic acid) or trifluoromethyl groups (e.g., niflumic acid) .
  • Polarity : The absence of polar groups (e.g., hydroxyl in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) suggests lower solubility in aqueous media compared to hydroxylated derivatives .
  • Synthetic Accessibility: Analogues like 2-[(3,5-Difluorophenyl)amino]nicotinic acid may require more complex synthesis due to multiple halogenations, whereas the target compound’s mono-fluoro and methyl substituents simplify regioselective synthesis .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine substituents generally resist oxidative metabolism, which may extend the half-life relative to non-fluorinated compounds like 2-[(3-Fluorophenyl)amino]nicotinic acid .

Biological Activity

2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid (CAS No. 1036531-44-8) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

  • Molecular Weight : 246.24 g/mol
  • InChI Key : PMLOMHHJLPQOKO-UHFFFAOYSA-N

The compound features a fluorinated aromatic ring and a nicotinic acid moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes including neurotransmission and muscle contraction.

Target Interactions

  • Nicotinic Receptors : The compound is believed to act as a modulator of nAChRs, influencing their activity and potentially offering therapeutic effects in neurological disorders.
  • Biochemical Pathways : It may impact several signaling pathways related to cellular communication and neurotransmitter release.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good efficacy against several strains:

  • Bacillus subtilis : MIC = 4.69 - 22.9 µM
  • Staphylococcus aureus : MIC = 5.64 - 77.38 µM
  • Escherichia coli : MIC = 2.33 - 156.47 µM

Neuropharmacological Effects

The compound has been evaluated for its potential neuropharmacological effects, particularly in modulating nAChRs associated with cognitive functions and neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study explored the binding affinity of related compounds at nAChRs, revealing significant interactions that could translate into therapeutic applications for conditions such as Alzheimer's disease and schizophrenia .
  • Synthesis and Evaluation : The synthesis of derivatives related to this compound has been reported, showcasing the exploration of structural modifications to enhance biological activity .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismsMIC Values (µM)References
AntimicrobialBacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Neuropharmacological EffectsNicotinic Receptors (nAChRs)N/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid
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2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid

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